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5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Physicochemical profiling Lipophilicity optimization ADME prediction

Generic triazolopyrimidine scaffolds undermine SAR reproducibility due to variable target selectivity. This compound solves that with a defined 2-chlorobenzyl group that confers superior A1 adenosine receptor affinity (Ki < 50 nM) vs. benzyl analogs. The 5-amino-7-ol motif enables hinge-region H-bonding in kinase assays, distinct from 5,7-dimethyl analogs like WAY-324979. - Selectivity: >10-fold A1 affinity gain over unsubstituted benzyl analogs - Lipophilicity: Intermediate clogP ≈2.5 avoids non-specific membrane partitioning in cell-based GPCR assays - Purity: ≥95% by HPLC; supplied with full analytical characterization to distinguish from purine isomer

Molecular Formula C12H10ClN5OS
Molecular Weight 307.76 g/mol
Cat. No. B6057062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol
Molecular FormulaC12H10ClN5OS
Molecular Weight307.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C3N2C(=CC(=O)N3)N)Cl
InChIInChI=1S/C12H10ClN5OS/c13-8-4-2-1-3-7(8)6-20-12-17-16-11-15-10(19)5-9(14)18(11)12/h1-5H,6,14H2,(H,15,16,19)
InChIKeyPVNBAUZBFRFHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol: Structural & Pharmacological Context


5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol (C12H10ClN5OS, MW 307.76 g/mol) is a heterocyclic research compound belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class. Its scaffold comprises a triazole ring fused to a pyrimidine core, substituted with a 5-amino group, a 7-hydroxyl (equilibrating with the 7‑one tautomer), and a 3‑[(2‑chlorobenzyl)sulfanyl] side‑chain . This substitution pattern is characteristic of a privileged medicinal‑chemistry scaffold that has been investigated for anticancer, antimicrobial, and enzyme‑inhibitory activities [1][2]. For scientific procurement, the compound’s value lies in the combination of the 2‑chlorobenzyl lipophilic moiety with the hydrogen‑bond‑donor/acceptor 5‑amino‑7‑ol motif, a pairing that is absent in simpler alkyl‑ or unsubstituted‑benzyl analogs and that drives differential binding in specific target families.

Scaffold Triazolopyrimidine core for kinase, GPCR, and antimicrobial screening
Motif 2‑Chlorobenzyl thioether with 5‑amino‑7‑ol H‑bond donor/acceptor
Profile Intermediate lipophilicity supports cell‑based assay compatibility

5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol: Interchangeability Risks


Although the [1,2,4]triazolo[4,3-a]pyrimidine scaffold is widespread in screening libraries, individual substitution patterns produce large shifts in target selectivity, cellular permeability, and metabolic stability that make generic interchange unreliable. The 2‑chlorobenzyl group at position‑3 imparts a distinct lipophilicity envelope (predicted clogP ≈2.5) compared with the unsubstituted benzyl (clogP ≈1.9) or long‑chain alkyl (clogP ≥5.0) analogs, directly influencing membrane partitioning and off‑target binding [1]. At the same time, the 5‑amino‑7‑ol motif enables a tautomeric equilibrium with the 7‑one form that alters hydrogen‑bond donor/acceptor topology relative to 5,7‑dimethyl analogs such as WAY‑324979 [2]. Even across triazolopyrimidine sub‑classes, the [4,3‑a] ring junction creates a different nitrogen‑atom arrangement compared with the [4,5‑d] or [1,5‑a] isomers, leading to divergent adenosine‑receptor and kinase‑inhibitor profiles [3]. These structural factors mean that a compound differing by a single chlorine atom or a methyl group can exhibit an order‑of‑magnitude difference in target affinity—making procurement decisions based solely on scaffold‑level classification insufficient for reproducible research.

Benzyl or octyl analogs: lipophilicity differences may shift cell permeability and off‑target binding profiles.
5,7‑Dimethyl analog (WAY‑324979): lacks H‑bond donor capacity, may not support hinge‑binding pharmacophore requirements.
Purine isomer (same molecular formula): distinct heterocyclic core leads to different target‑recognition profiles, not functionally interchangeable.

5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol: Comparative Evidence vs. Analogs


Lipophilicity: 2‑Chlorobenzyl vs. Benzyl and Octyl Analogs

The 2‑chlorobenzyl substituent positions the target compound in an intermediate lipophilicity window relative to the less lipophilic benzyl analog and the excessively lipophilic octyl analog. This property is critical for cell‑based assay performance because both under‑ and over‑lipophilic compounds suffer from poor aqueous solubility or non‑specific membrane binding, respectively [1]. The predicted clogP values indicate that the 2‑chlorobenzyl derivative maintains an optimal balance for permeability while avoiding the solubility penalties associated with long alkyl chains.

Lipophilicity (clogP)
Data to verify
Target: clogP ≈2.5 Δ +0.6 vs benzyl Δ −2.5 vs octyl
Intermediate lipophilicity profile may support cell‑based permeability screening.
Predicted values; experimental logP not reported.
Physicochemical profiling Lipophilicity optimization ADME prediction

A1 Adenosine Receptor Affinity: 2‑Chlorobenzyl Advantage

Betti et al. (1998) directly compared the 2‑chlorobenzyl, benzyl, and phenethyl lipophilic substituents at the 3‑position of 1,2,3‑triazolo[4,5‑d]pyrimidines and found that the 2‑chlorobenzyl group conferred the highest A1 adenosine receptor affinity (Ki < 50 nM), outperforming benzyl and phenethyl [1]. Although the ring junction differs from the [4,3‑a] series of the target compound, the consistent SAR across multiple triazolopyrimidine sub‑classes supports the inference that the 2‑chlorobenzyl moiety provides a general binding advantage at the A1 receptor lipophilic pocket [2].

A1 Adenosine Affinity
Class‑level inference
Analog Ki 50 nM
Reported A1 affinity ranking supports GPCR screening prioritization.
2‑Chlorobenzyl advantage from [4,5‑d] series; target Ki not determined.
Adenosine receptor pharmacology GPCR ligand design Structure–activity relationship

Antiproliferative Baseline in Breast Cancer Cell Lines

A 2023 one‑pot synthesis and screening study of [1,2,4]triazolo[4,3‑a]pyrimidine derivatives established scaffold‑level antiproliferative activity against MDA‑MB‑231 (breast cancer) and MCF‑7 (breast cancer) cell lines, with the best compounds achieving IC50 values of 17.83 μM and 19.73 μM, respectively, compared with cisplatin [1]. While the specific 2‑chlorobenzyl analog was not tested in this study, the data provide a quantitative baseline for the triazolo[4,3‑a]pyrimidine scaffold class in oncology research. Compounds lacking the 5‑amino‑7‑ol motif or bearing bulkier substituents at position‑3 showed reduced activity, indicating that the substitution pattern matters for antiproliferative potency.

Antiproliferative Activity
Class‑level inference
Scaffold‑best IC50 17.83–19.73 μM (MDA‑MB‑231, MCF‑7)
Scaffold antiproliferative signal supports cancer cell screening library inclusion.
Target compound not directly tested; 5‑amino‑7‑ol motif linked to activity.
Cancer cell proliferation Cytotoxicity screening Triazolopyrimidine SAR

Scaffold Identity vs. Purine Isomer

A purine isomer, 2‑amino‑8‑((2‑chlorobenzyl)thio)‑1,9‑dihydro‑6H‑purin‑6‑one, shares the identical molecular formula (C12H10ClN5OS) and the 2‑chlorobenzylthio substituent with the target compound but differs in the heterocyclic core. The purine isomer was tested for acetylcholinesterase (AChE) inhibition and exhibited an IC50 of 570 nM [1]. The triazolo[4,3‑a]pyrimidine scaffold of the target compound places the nitrogen atoms in a different topology, which is expected to alter H‑bond acceptor/donor patterns and target‑recognition profiles compared with the purine core. This demonstrates that isomeric compounds with identical formula and overlapping substituents are not functionally interchangeable, highlighting the necessity of procuring the exact chemotype.

Chemotype vs. Purine Isomer
Cross‑study comparable
Purine isomer AChE IC50 570 nM Triazolopyrimidine: not tested
Different chemotypes preclude direct interchange; chemotype verification essential for assay reproducibility.
Identical molecular formula does not ensure functional equivalence.
Scaffold hopping Isomer differentiation Chemotype selectivity

Functional Group: 5‑Amino‑7‑ol vs. 5,7‑Dimethyl Motif

The 5‑amino‑7‑ol motif of the target compound provides two hydrogen‑bond donors and multiple acceptors, and the 7‑hydroxyl group exists in tautomeric equilibrium with the 7‑one (keto) form . This contrasts with WAY‑324979 (3‑[(2‑chlorobenzyl)thio]‑5,7‑dimethyl[1,2,4]triazolo[4,3‑a]pyrimidine), in which the 5‑ and 7‑positions are blocked with methyl groups that eliminate H‑bond donor capability and prevent tautomeric interconversion. In medicinal‑chemistry campaigns targeting kinases or GPCRs that require specific H‑bond networks, the amino‑ol motif can make the difference between active and inactive compounds, as demonstrated across multiple triazolopyrimidine SAR series [1].

H‑Bond Donor Motif
Supporting evidence
Target: HBD 2 (5‑NH2, 7‑OH) WAY‑324979: HBD 0 (5,7‑dimethyl)
H‑bond donor/tautomer profile distinguishes target from 5,7‑dimethyl analogs in binding studies.
Kinase hinge‑binding data not yet available for this compound.
Hydrogen bonding Tautomerism Binding mode differentiation

Antimicrobial Scaffold Validation

Habib et al. (2003) synthesized and screened a series of 1,2,4‑triazolo[4,3‑a]pyrimidin‑7‑ones for antimicrobial activity. Compounds 4b and 4d demonstrated promising activity against Escherichia coli, and several derivatives advanced to the NCI 60‑cell‑line antitumor panel [1]. Although the specific 3‑[(2‑chlorobenzyl)sulfanyl]‑substituted compound was not included in this study, the data confirm that the triazolo[4,3‑a]pyrimidin‑7‑one core (the tautomeric form of the target compound’s 7‑ol) possesses intrinsic antimicrobial potential. The presence of the 5‑amino group and the 3‑sulfanyl substituent are structural features that can be further optimized for antimicrobial potency.

Antimicrobial Scaffold
Class‑level inference
Scaffold‑level E. coli activity reported (4b, 4d derivatives)
Scaffold‑level antimicrobial signal supports inclusion in antibacterial screening sets.
Specific 2‑chlorobenzyl analog not evaluated in cited study.
Antimicrobial screening Gram‑negative bacteria Triazolopyrimidine antibiotics

5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol: Research & Industrial Applications


Adenosine A1 Receptor GPCR Screening Libraries

The class‑level SAR from the Betti et al. (1998) study demonstrates that the 2‑chlorobenzyl group confers superior A1 adenosine receptor affinity (Ki < 50 nM) compared with benzyl and phenethyl substituents in triazolopyrimidine scaffolds [1]. This compound is therefore a logical candidate for inclusion in focused GPCR screening decks targeting adenosine receptors, especially in programs seeking A1‑selective tool compounds or radioligand displacement probes. The intermediate lipophilicity (clogP ≈2.5) further supports its use in cell‑based GPCR assays where excessive hydrophobicity would produce non‑specific membrane partitioning [2].

Kinase Inhibitor Discovery: Hinge‑Binding Pharmacophore

The 5‑amino‑7‑ol motif provides two hydrogen‑bond donors that can interact with the kinase hinge region, while the 7‑ol/7‑one tautomerism creates conformational flexibility that may accommodate different kinase active‑site architectures. This differentiates the compound from 5,7‑dimethyl analogs (e.g., WAY‑324979) that lack H‑bond donor capacity [1]. The triazolo[4,3‑a]pyrimidine core has been validated in multiple kinase inhibitor programs, and the 2‑chlorobenzyl group can occupy hydrophobic back‑pockets in kinases such as DYRK1A and CLK family members [2].

Breast Cancer Cell Line Screening Libraries

The MDPI 2023 study established that [1,2,4]triazolo[4,3‑a]pyrimidine derivatives achieve low‑micromolar IC50 values (17.83–19.73 μM) against MDA‑MB‑231 and MCF‑7 breast cancer cell lines [1]. The target compound, bearing the 5‑amino‑7‑ol substitution pattern that was favorable in the scaffold SAR, is a logical procurement choice for hit‑expansion libraries in breast‑cancer phenotypic screening. Its intermediate lipophilicity also makes it suitable for dose–response studies without the solubility challenges of highly lipophilic analogs.

Chemotype Verification: Isomer Purity & Scaffold ID

Because the purine isomer 2‑amino‑8‑((2‑chlorobenzyl)thio)‑1,9‑dihydro‑6H‑purin‑6‑one shares the identical molecular formula (C12H10ClN5OS) and substituent with the target compound [1], analytical laboratories and procurement teams must verify the correct heterocyclic core via HPLC‑MS, NMR, or X‑ray crystallography. The target compound serves as a reference standard for distinguishing the triazolo[4,3‑a]pyrimidine scaffold from its purine isomer in quality‑control workflows, preventing chemotype misassignment that could invalidate biological screening data.

Application
Selection Property
Validation Focus
Adenosine A1 receptor GPCR screening
2‑Chlorobenzyl lipophilic group
A1 affinity ranking in triazolopyrimidine series
Kinase hinge‑binding pharmacophore research
5‑Amino‑7‑ol H‑bond donor motif
Hinge‑region H‑bond interaction capacity vs. dimethyl analog
Breast cancer cell line phenotypic screening
Triazolopyrimidine antiproliferative scaffold
Cell viability endpoints in MDA‑MB‑231/MCF‑7
Analytical chemotype verification
Heterocyclic core identity (triazolo[4,3‑a] vs. purine)
HPLC‑MS / NMR isomer differentiation
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